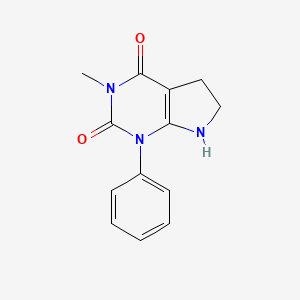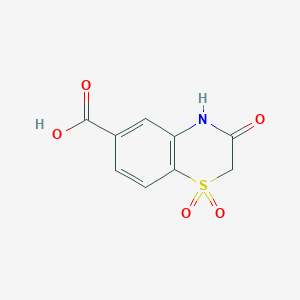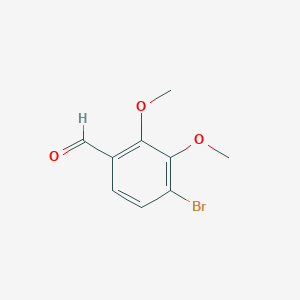
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis, making it a potential method for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Thiophene-Linked 1,2,4-Triazoles: Thiophene derivatives with potential antimicrobial and chemotherapeutic properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H8F3NS |
|---|---|
Molekulargewicht |
243.25 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)phenyl]thiophen-2-amine |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-6H,15H2 |
InChI-Schlüssel |
ULKPEMGOFCZUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)
![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)





![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)



![(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde](/img/structure/B11869702.png)
![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)
